ROR|At modulator 3 is a synthetic compound that acts as a selective modulator of the retinoid-related orphan receptor gamma t (RORγt). This nuclear receptor is crucial in regulating immune responses, particularly in the differentiation of T helper 17 cells, which are involved in autoimmune diseases and inflammatory processes. ROR|At modulator 3 has been designed to enhance or inhibit the activity of RORγt, depending on its structural configuration and the specific biological context.
The chemical reactivity of ROR|At modulator 3 primarily involves its interaction with the RORγt receptor. The binding affinity and mechanism of action can be studied through various assays, including microscale thermophoresis and molecular docking techniques. For instance, modifications to the core structure of ROR|At modulator 3 can significantly influence its binding affinity to RORγt, leading to variations in its biological activity. Compounds derived from lithocholic acid have been noted to exhibit strong binding affinities, with some derivatives achieving dissociation constants in the nanomolar range, indicating potent interactions with the receptor .
ROR|At modulator 3 has been shown to modulate immune responses by influencing the differentiation and function of T helper 17 cells. This modulation can lead to altered production of cytokines such as interleukin-17A and interleukin-22, which are pivotal in inflammatory responses. In preclinical studies, compounds like ROR|At modulator 3 have demonstrated efficacy in reducing inflammation and potentially ameliorating conditions associated with excessive Th17 activity, such as autoimmune diseases .
The synthesis of ROR|At modulator 3 typically involves organic synthesis techniques that may include:
ROR|At modulator 3 has potential applications in:
Studies investigating the interactions between ROR|At modulator 3 and RORγt have revealed detailed insights into the binding mechanisms. For example, certain derivatives demonstrate enhanced binding through specific hydrogen bonding and hydrophobic interactions with key residues within the receptor's ligand-binding domain. These interactions are critical for understanding how structural variations influence pharmacological outcomes .
Several compounds exhibit structural or functional similarities to ROR|At modulator 3. These include:
| Compound | Binding Affinity (K D) | Mechanism of Action | Unique Features |
|---|---|---|---|
| ROR | At modulator 3 | Varies (submicromolar) | Modulates Th17 differentiation |
| 3-Oxo-lithocholic acid amidates | ~1.08 μM | Enhances Th17-related cytokine production | Potent agonist |
| JNJ-61803534 | >10 μM | Inhibits Th17 cell function | Broad spectrum activity |
| SR1001 | Varies | Competitive antagonist | Structural analog of natural ligands |
ROR|At modulator 3 stands out due to its specific design aimed at fine-tuning immune responses without broadly suppressing immune function, making it a promising candidate for therapeutic development against autoimmune diseases. Its unique structural modifications allow for targeted interactions that distinguish it from other modulators.
The retinoic acid receptor-related orphan receptor gamma t represents a critical transcriptional regulator that can be modulated through two distinct binding mechanisms: orthosteric and allosteric sites [9] [10]. These binding sites exhibit fundamentally different characteristics in terms of ligand recognition, selectivity, and functional outcomes.
Orthosteric modulators bind to the canonical ligand-binding pocket within the ligand-binding domain of retinoic acid receptor-related orphan receptor gamma t [13]. This binding site is highly conserved across nuclear receptor family members and accommodates natural ligands such as hydroxycholesterols [4]. The orthosteric pocket is predominantly hydrophobic, comprising approximately 61% of the total cavity volume of 940 cubic angstroms [16]. Key residues involved in orthosteric binding include Leucine287, Leucine324, Alanine327, Valine361, Phenylalanine377, and Phenylalanine388 [13].
Allosteric modulators target alternative binding sites that are distinct from the canonical ligand-binding pocket [9] [10]. The first characterized allosteric site was identified through crystallographic studies of indazole derivatives such as MRL-871 [11]. This allosteric pocket is located at the position where helix 12 normally resides in its active conformation [11]. Allosteric modulators demonstrate non-competitive binding behavior, as evidenced by their ability to maintain or even enhance potency in the presence of orthosteric agonists [9].
A critical distinction between these binding modes lies in their cooperative effects. Orthosteric and allosteric ligands can simultaneously bind to retinoic acid receptor-related orphan receptor gamma t, with orthosteric ligands enhancing the potency of allosteric compounds [9]. This cooperative binding results in synergistic effects, with allosteric ligand half-maximal inhibitory concentration values decreasing as orthosteric ligand concentrations increase [9].
| Binding Site | Representative Compounds | Binding Affinity | Selectivity | Cooperative Effects |
|---|---|---|---|---|
| Orthosteric | 6-substituted quinolines | Sub-micromolar | Moderate | Enhances allosteric binding |
| Orthosteric | T0901317 | 51 nM | RORα/γ selective | Competition with natural ligands |
| Allosteric | MRL-871 | 7.8 nM | High selectivity | Non-competitive with orthosteric |
| Allosteric | Compound 13 | 425 nM | High selectivity | Enhanced by orthosteric ligands |
Molecular dynamics simulations reveal that orthosteric ligands restrict the conformational flexibility of Methionine365 and alter the conformation of helices 7 and 11 [9]. The presence of orthosteric ligands significantly reduces the overall flexibility of the complete protein backbone [9]. This conformational restriction leads to repositioning of Isoleucine400 on helix 7, shifting this helix away from helix 5 [9].
The pharmacological classification of retinoic acid receptor-related orphan receptor gamma t modulators centers on their ability to either stabilize or destabilize the active conformation of helix 12, which directly impacts coactivator recruitment and transcriptional activity [12] [14].
Agonist compounds function by stabilizing helix 12 in its active conformation, facilitating coactivator binding and enhancing transcriptional activity [6] [12]. Natural agonists such as 25-hydroxycholesterol and desmosterol bind to the orthosteric pocket and promote formation of a stable helix 12 conformation through direct hydrogen bonding between Histidine479 and Tyrosine502 side chains [6]. Synthetic agonists like SR0987 demonstrate concentration-dependent activation of retinoic acid receptor-related orphan receptor gamma t with an half-maximal effective concentration of approximately 800 nanomolar [6].
Inverse agonist compounds destabilize helix 12 and disrupt coactivator interactions, leading to recruitment of corepressor complexes and transcriptional repression [12] [14]. These compounds achieve inverse agonism through multiple mechanisms. Digoxin disrupts critical interactions between Histidine479 and Tyrosine502, preventing proper helix 12 positioning [38]. T0901317 demonstrates potent inverse agonism with half-maximal inhibitory concentration values of 2.0 micromolar for retinoic acid receptor alpha and 1.7 micromolar for retinoic acid receptor gamma [39].
The molecular mechanism underlying inverse agonism involves specific disruption of the HYF triplet interaction network comprising Histidine479, Tyrosine502, and Phenylalanine506 [16]. Crystallographic analysis reveals that inverse agonists force conformational switches in Histidine479, breaking the stabilizing hydrogen bond with Tyrosine502 [16]. This destabilization shifts the conformational equilibrium toward an inactive state [16].
Carbazole-based modulators demonstrate remarkable functional plasticity, with the ability to switch between agonist and inverse agonist activities based on substituent modifications [5] [30]. The "short" inverse agonist compounds destabilize helix 11 prime and dislocate helix 12, while "long" inverse agonists separate helix 11 and unwind helix 12 [5] [30]. This differential behavior suggests distinct regulatory mechanisms for different classes of inverse agonists [30].
| Pharmacological Profile | Mechanism | Helix 12 Conformation | Coactivator Binding | IL-17 Expression |
|---|---|---|---|---|
| Agonist | Stabilization | Active | Enhanced | Increased |
| Inverse Agonist | Destabilization | Inactive | Reduced | Decreased |
| Allosteric Inverse Agonist | Alternative disruption | Disrupted | Blocked | Decreased |
Hydrogen deuterium exchange mass spectrometry studies demonstrate that agonists induce protection to solvent exchange in helix 12, consistent with stabilization of the active conformation [6]. Conversely, inverse agonists show no significant protection in helix 12, indicating disruption of the stable active state [6].
The structural diversity of retinoic acid receptor-related orphan receptor gamma t modulators encompasses numerous distinct chemotypes, each offering unique advantages in terms of potency, selectivity, and pharmacological properties [18] [23].
Quinoline-based scaffolds represent one of the most extensively studied chemotypes for retinoic acid receptor-related orphan receptor gamma t modulation [1] [19] [20]. The 6-substituted quinoline series demonstrates potent inverse agonist activity with optimized substituents producing high-affinity receptor binding [20]. These compounds exhibit full inverse agonism in cell-based reporter assays, with crystal structures revealing conserved hydrogen-bonding interactions with Glutamate379 [20]. The quinoline tertiary alcohol derivatives show improved potency through structure-activity relationship optimization at the 2-, 3-, and 4-positions [19].
Indazole derivatives, exemplified by MRL-871, represent the prototypical allosteric modulator class [11] [24]. These compounds bind to a unique allosteric pocket distinct from the orthosteric site, providing exceptional selectivity over other nuclear receptors [11]. The indazole core demonstrates versatility in structure-activity relationships, with modifications yielding compounds such as the potent allosteric inverse agonists with nanomolar activity [24] [26].
Carbazole-based modulators exhibit remarkable functional tunability through systematic structural modifications [5] [30]. The 6-substituted carbazole series demonstrates the ability to generate agonists, "short" inverse agonists, and "long" inverse agonists from a single scaffold [30]. Crystallographic studies reveal that substituent size at the 6-position determines functional outcome, with small substituents yielding inverse agonists and larger substituents producing agonists [30].
Benzimidazole derivatives, such as XY123, demonstrate potent and selective retinoic acid receptor gamma inverse agonism with half-maximal inhibitory concentration values of 64 nanomolar [31]. These compounds show excellent selectivity against other nuclear receptors and demonstrate favorable pharmacokinetic properties with reasonable oral bioavailability [31].
Tetrahydrobenzothiophene modulators represent a novel structural class with unique mechanistic properties [3] [27]. The 2,3-derivatives of 4,5,6,7-tetrahydrobenzothiophene demonstrate basal modulatory activity through interactions with Cysteine320-Glutamate326 and Arginine364-Phenylalanine377 hydrophilic regions [3] [27]. These compounds exhibit inverse agonism through steric clashes and push-pull mechanisms that induce protein conformational instability [27].
Azatricyclic derivatives, developed through systematic nitrogen substitution of hexahydrobenzoindole cores, demonstrate improved physicochemical properties [23]. The hexahydropyrrolo[3,2-f]quinoline series shows enhanced membrane permeability, increased serum free fraction, and reduced cytochrome P450 inhibition compared to parent compounds [23]. Representative compound 8e demonstrates excellent efficacy in preclinical models of rheumatoid arthritis and psoriasis [23].
Triazolopyridine derivatives offer improved metabolic stability and pharmacokinetic profiles [25]. Compound 5a exhibits strong retinoic acid receptor-related orphan receptor gamma t inhibitory activity with robust dose-dependent inhibition of IL-17A production in both in vitro and in vivo models [25].
| Chemical Scaffold | Core Features | Potency Range | Unique Advantages | Development Status |
|---|---|---|---|---|
| Quinoline | Bicyclic aromatic | Sub-micromolar | Synthetic accessibility | Preclinical |
| Indazole | Nitrogen heterocycle | Low nanomolar | Allosteric selectivity | Advanced |
| Carbazole | Tricyclic aromatic | Nanomolar | Functional switching | Research tool |
| Benzimidazole | Fused heterocycle | Nanomolar | Oral bioavailability | Preclinical |
| Tetrahydrobenzothiophene | Saturated thiophene | Micromolar | Novel mechanism | Early research |
| Azatricyclic | Nitrogen-substituted | Nanomolar | Improved properties | Clinical candidate |
Steroid-like scaffolds, including lithocholic acid derivatives, provide natural product-inspired modulators with nanomolar binding affinity [2] [13]. The 3-oxo-lithocholic acid amidates demonstrate equilibrium dissociation constants of 16.5 nanomolar and half-maximal inhibitory concentration values of 225 nanomolar in cellular assays [13]. These compounds effectively reduce IL-17A messenger ribonucleic acid expression levels in cellular models [13].
The development of 4,5,6,7-tetrahydro-benzothiophene derivatives as retinoic acid-related orphan receptor gamma t modulators represents a significant advancement in nuclear receptor targeting strategies [1]. These synthetic approaches have been systematically optimized to provide access to diverse chemical scaffolds with enhanced pharmacological properties.
The Gewald reaction stands as the most established and efficient method for constructing 2-amino-tetrahydrobenzothiophene scaffolds [2] [3]. This three-component reaction involves the condensation of cyclohexanone derivatives with malononitrile and elemental sulfur in the presence of basic catalysts. The reaction proceeds through an initial Knoevenagel condensation between the ketone and active methylene compound, followed by cyclization with sulfur incorporation [4]. Optimal reaction conditions employ ethanol as solvent with triethylamine as base catalyst at 60°C, yielding products in 65-87% efficiency [4].
The mechanistic pathway involves formation of an α,β-unsaturated nitrile intermediate through condensation of the α-ketone with malononitrile, followed by base-promoted reaction with sulfur. This sequential process allows for Michael addition of the active methylene component, culminating in intramolecular cyclization to establish the tetrahydrobenzothiophene framework [4]. The versatility of this approach permits incorporation of various substituents on the cyclohexanone ring, enabling systematic structure-activity relationship exploration.
Alternative synthetic methodologies have been developed to access tetrahydrobenzothiophene derivatives with specific substitution patterns [2] [5]. The cyclization of β-keto sulfides represents a direct approach to benzothiophene core construction, typically requiring acidic reaction conditions and elevated temperatures. This method provides yields ranging from 40-70% and offers complementary regioselectivity compared to Gewald protocols [5].
The Knoevenagel condensation approach utilizing ortho-fluoroketones and benzyl thiols enables regioselective formation of tetrahydrobenzothiophene systems [3]. This method proceeds through base-catalyzed condensation followed by cyclization, yielding products in 50-75% efficiency. The regioselectivity advantages make this approach particularly valuable for accessing specific isomeric forms required for biological evaluation.
The derivatization of tetrahydrobenzothiophene scaffolds through amide coupling reactions represents a critical step in modulator development [1]. Multiple coupling strategies have been systematically evaluated to optimize reaction efficiency and minimize racemization. The 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) mediated coupling with N,N-diisopropylethylamine provides superior results for demanding substrates [1].
Standard amide formation protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with dimethyl sulfoxide as solvent system [1]. This approach enables coupling of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-amide derivatives with carboxylic acids under mild conditions. Alternative activation methods including 1,1'-carbonyldiimidazole-mediated coupling provide additional synthetic flexibility for challenging substrate combinations [1].
The synthesis of specific derivatives requires specialized protocols tailored to substrate reactivity. Compound isolation through chiral chromatography enables separation of enantiomeric forms, with enantiomeric excess values exceeding 98% achieved through optimized separation conditions [1]. X-ray crystallographic analysis confirms stereochemical assignments and provides structural validation for biological evaluation.
Lithocholic acid represents a privileged scaffold for nuclear receptor modulator development due to its inherent structural compatibility with ligand binding domains [6] [7]. The development of lithocholic acid-based retinoic acid-related orphan receptor gamma t modulators has focused on systematic modification of the bile acid framework to enhance binding affinity and functional selectivity.
The conversion of lithocholic acid to 3-oxo-lithocholic acid establishes the foundation for subsequent derivatization [7] [8]. This oxidative transformation employs standard oxidation protocols to introduce the ketone functionality at the C3 position, providing a reactive site for further chemical elaboration. The 3-oxo modification enhances binding affinity to retinoic acid-related orphan receptor gamma t compared to the parent bile acid, with equilibrium dissociation constant values of approximately 1.08 μM [7] [8].
The 3-oxo-lithocholic acid scaffold demonstrates measurable binding affinity to the receptor ligand binding domain through microscale thermophoresis analysis [8]. However, functional activity in cellular reporter assays requires additional structural modifications to achieve meaningful inhibitory concentrations. This observation highlights the importance of optimizing both binding affinity and functional efficacy through systematic chemical modification.
The development of 3-oxo-lithocholic acid amidates represents a significant advancement in modulator potency and selectivity [7] [8]. The lead compound, 3-oxo-lithocholic acid amidate A2, incorporates a methoxy-substituted tryptamine moiety that enhances binding affinity by approximately 65-fold compared to the parent 3-oxo-lithocholic acid [8]. This dramatic improvement in binding affinity translates to functional activity with half-maximal inhibitory concentration values of 225 ± 10.4 nM in cellular assays.
The structure-activity relationship analysis reveals critical requirements for optimal amidate substituents [8]. Compounds A3 and A4, bearing alternative aromatic substitutions and extended amidate chains respectively, demonstrate reduced potency compared to A2. This pattern suggests specific steric and electronic requirements for optimal receptor interaction. The superior performance of A2 establishes methoxy-substituted tryptamine as a preferred substituent for this chemical series.
Advanced lithocholic acid analogs have been developed to exhibit dual activity against multiple therapeutic targets [9]. The development of compound 7 as a dual GPBAR1 agonist and retinoic acid-related orphan receptor gamma t inverse agonist demonstrates the potential for multi-target therapeutic approaches. This compound exhibits GPBAR1 agonist activity with an effective concentration value of 5.9 μM while maintaining retinoic acid-related orphan receptor gamma t inverse agonist activity with an inhibitory concentration of 0.107 μM [9].
The dual functionality approach provides potential advantages in treating inflammatory conditions where both bile acid receptor activation and retinoic acid-related orphan receptor gamma t inhibition may be beneficial [9]. Molecular docking studies and molecular dynamics calculations support the binding modes for both targets, providing mechanistic insights into the dual activity profile. In vivo efficacy studies in mouse models of colitis demonstrate robust anti-inflammatory activity, validating the therapeutic potential of this approach.
The development of lithocholic acid-based modulators requires careful attention to physicochemical properties that influence pharmacokinetic behavior [8]. The lead compounds demonstrate favorable water solubility profiles, with compound A2 exhibiting solubility of 72 μM as the protonated species. The calculated 1-octanol-water partition coefficient of 2.93 for A2 suggests appropriate lipophilicity for membrane permeability while maintaining aqueous solubility.
Human serum albumin binding studies reveal 81% protein binding for compound A2, indicating moderate protein interaction that may influence pharmacokinetic parameters [8]. Chemical stability assessments in simulated intestinal fluid demonstrate excellent stability with 98.1% compound remaining after 2-hour incubation. Plasma stability studies show 95.7% recovery after 2-hour incubation in human plasma, confirming adequate metabolic stability for therapeutic applications.
The development of covalent retinoic acid-related orphan receptor gamma t modulators represents an innovative approach to achieve sustained target engagement and enable mechanistic studies of allosteric regulation [10]. These covalent probes are designed to irreversibly occupy the orthosteric ligand binding site while maintaining accessibility for allosteric ligand binding.
The foundation of covalent modulator development centers on the incorporation of reactive electrophilic groups that can form irreversible bonds with nucleophilic residues in the ligand binding domain [10]. The prototypical probe GW9662 incorporates a nitro-phenyl reactive group that enables covalent modification of the receptor. This probe demonstrates full inverse agonist activity with an inhibitory concentration of 86 ± 5 nM and achieves complete covalent ligation as confirmed by mass spectrometry analysis [10].
The mechanism of covalent bond formation involves nucleophilic attack by receptor residues on the electrophilic warhead, resulting in irreversible protein modification [10]. The reaction kinetics and selectivity depend on the electronic properties of the warhead and the local environment of reactive amino acid residues. The nitro-phenyl moiety provides optimal reactivity while maintaining stability during synthesis and storage.
Systematic modification of the covalent warhead structure enables optimization of binding properties and functional activity [10]. Compound 9, featuring an ortho-methyl substitution, demonstrates partial inverse agonist behavior with 55% remaining coactivator recruitment activity. This partial activity profile makes compound 9 particularly valuable for allosteric ligand screening applications, as it maintains receptor sensitivity to allosteric modulation [10].
The electronic and steric properties of substituents adjacent to the reactive warhead significantly influence the functional activity profile [10]. Compounds 15 and 18, bearing ethyl and electron-deficient substituents respectively, exhibit partial inverse agonist behavior similar to compound 9. In contrast, compound 11 with the same warhead as GW9662 shows full inverse agonist activity with an inhibitory concentration of 122 ± 6 nM. These structure-activity relationships provide insights into the molecular determinants of partial versus full inverse agonism.
Molecular docking studies reveal distinct binding conformations that correlate with functional activity profiles [10]. Partial inverse agonists generally adopt binding poses where the warhead points toward the orthosteric binding pocket, while full inverse agonists position the warhead toward helix 11. This conformational difference suggests that the orientation of the reactive group influences the impact on helix 12 stability and coactivator recruitment capability.
The covalent modification approach enables unprecedented mechanistic studies of receptor allosteric regulation [10]. Time-resolved fluorescence resonance energy transfer assays demonstrate that covalent orthosteric probe binding effectively occludes competitive ligand binding while preserving allosteric site accessibility. This selective occlusion enables unambiguous identification of allosteric modulators without interference from orthosteric binding events.
Covalent probes serve as valuable tools for chemical biology investigations and drug discovery applications [10]. The ability to selectively occlude the orthosteric binding site while maintaining allosteric sensitivity enables high-throughput screening campaigns focused specifically on allosteric modulator identification. This approach circumvents the challenges associated with distinguishing orthosteric and allosteric binding in conventional screening assays.
The development of partial inverse agonist probes provides additional advantages for screening applications [10]. These probes maintain a screening window for detecting both positive and negative allosteric modulators, enabling comprehensive characterization of allosteric ligand libraries. The sustained target engagement achieved through covalent modification ensures consistent assay performance over extended time periods.
The covalent modification strategy also enables detailed mechanistic studies of receptor conformational dynamics [10]. The irreversible nature of probe binding allows for extensive washing and buffer exchange procedures that would otherwise disrupt reversible ligand-receptor complexes. This stability facilitates biophysical characterization techniques including hydrogen-deuterium exchange mass spectrometry and nuclear magnetic resonance spectroscopy.